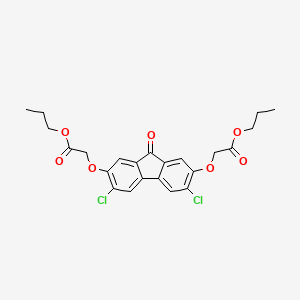
Acetic acid, 2,2'-((3,6-dichloro-9-oxo-9H-fluorene-2,7-diyl)bis(oxy))bis-, dipropyl ester
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Essigsäure, 2,2’-((3,6-Dichlor-9-oxo-9H-fluoren-2,7-diyl)bis(oxy))bis-, Dipropylester beinhaltet typischerweise die Veresterung der entsprechenden Dicarbonsäure mit Propanol in Gegenwart eines Katalysators. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Dicarbonsäure in den Ester zu gewährleisten. Das Reaktionsgemisch wird dann mit Standardtechniken wie Umkristallisation oder Chromatographie gereinigt, um die reine Verbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von industriellen Reagenzien und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um Nebenprodukte und Abfall zu minimieren, was das Verfahren effizienter und umweltfreundlicher macht.
Chemische Reaktionsanalyse
Arten von Reaktionen
Essigsäure, 2,2’-((3,6-Dichlor-9-oxo-9H-fluoren-2,7-diyl)bis(oxy))bis-, Dipropylester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Oxogruppen in Hydroxylgruppen umwandeln.
Substitution: Die Dichlorgruppen können unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.
Substitution: Nukleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.
Wissenschaftliche Forschungsanwendungen
Essigsäure, 2,2’-((3,6-Dichlor-9-oxo-9H-fluoren-2,7-diyl)bis(oxy))bis-, Dipropylester wird in mehreren wissenschaftlichen Forschungsanwendungen eingesetzt:
Chemie: Sie dient als Baustein bei der Synthese komplexerer organischer Moleküle.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebs-Eigenschaften.
Medizin: Es werden laufend Forschungen durchgeführt, um ihr Potenzial als Therapeutikum zu untersuchen.
Industrie: Sie wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Essigsäure, 2,2’-((3,6-Dichlor-9-oxo-9H-fluoren-2,7-diyl)bis(oxy))bis-, Dipropylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Dichlor- und Oxogruppen spielen eine entscheidende Rolle für seine Reaktivität und ermöglichen die Interaktion mit verschiedenen Enzymen und Rezeptoren. Die Estergruppen erleichtern seinen Transport über Zellmembranen und verbessern seine Bioverfügbarkeit.
Eigenschaften
CAS-Nummer |
123278-17-1 |
|---|---|
Molekularformel |
C23H22Cl2O7 |
Molekulargewicht |
481.3 g/mol |
IUPAC-Name |
propyl 2-[3,6-dichloro-9-oxo-7-(2-oxo-2-propoxyethoxy)fluoren-2-yl]oxyacetate |
InChI |
InChI=1S/C23H22Cl2O7/c1-3-5-29-21(26)11-31-19-9-15-13(7-17(19)24)14-8-18(25)20(10-16(14)23(15)28)32-12-22(27)30-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
InChI-Schlüssel |
MJQRDCZLZQXAJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)COC1=C(C=C2C(=C1)C(=O)C3=CC(=C(C=C32)Cl)OCC(=O)OCCC)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester typically involves the esterification of the corresponding diacid with propanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the diacid to the ester. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
Acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester is used in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid, 2,2’-((3,6-dichloro-9-oxo-9H-florene-2,7-diyl)bis(oxy))bis-, dipropyl ester involves its interaction with specific molecular targets. The dichloro and oxo groups play a crucial role in its reactivity, allowing it to interact with various enzymes and receptors. The ester groups facilitate its transport across cell membranes, enhancing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Essigsäure, Dichlor-: Eine einfachere Verbindung mit ähnlicher Dichlor-Substitution, aber ohne den Fluorenkern.
Essigsäure, [(3,5,6-Trichlor-2-pyridinyl)oxy]-: Ein weiterer Ester mit einem anderen aromatischen Kern und zusätzlichen Chlorsubstitutionen.
2,2’-[(9-Oxo-9H-fluoren-2,7-diyl)bis(oxy)]diacetat: Eine verwandte Verbindung mit ähnlichem Fluorenkern, aber verschiedenen Estergruppen.
Einzigartigkeit
Essigsäure, 2,2’-((3,6-Dichlor-9-oxo-9H-fluoren-2,7-diyl)bis(oxy))bis-, Dipropylester ist aufgrund seines spezifischen Substitutionsschemas und seiner Estergruppen einzigartig, die ihr besondere chemische und biologische Eigenschaften verleihen.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


